molecular formula C19H23N5OS B2917861 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone CAS No. 852142-05-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

Cat. No.: B2917861
CAS No.: 852142-05-3
M. Wt: 369.49
InChI Key: NVQNFCGWPDSIAI-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a complex organic compound featuring an indole ring system, a triazole ring, and an azepane moiety. This compound has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the indole derivative, then react it with appropriate reagents to form the triazole ring, and finally introduce the azepane moiety through a thiol-ene reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiol group to a sulfonic acid.

  • Reduction: : Reducing the azepane ring to a simpler cyclic structure.

  • Substitution: : Replacing the triazole or indole groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed

  • Oxidation: : Formation of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(azepan-1-yl)ethanone.

  • Reduction: : Production of a simpler cyclic structure, such as 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(cyclohexyl)ethanone.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives or triazole-containing molecules, but the presence of the azepane moiety sets it apart. Some similar compounds are:

  • Indole-3-carboxaldehyde

  • Triazole derivatives

  • Azepane-based compounds

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQNFCGWPDSIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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